molecular formula C17H14ClNO5S B225758 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate

5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate

Cat. No. B225758
M. Wt: 379.8 g/mol
InChI Key: AJOPHKZEURNISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its various biological activities. It is a derivative of 8-hydroxyquinoline, which is known for its antimalarial properties. CQDS has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation is its potential toxicity. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been found to have cytotoxic effects on some normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use as an antiviral agent. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Further studies are needed to determine its mechanism of action and potential clinical applications.
In conclusion, 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is a promising compound for scientific research due to its various biological activities. Its antitumor, anti-inflammatory, and antiviral properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate can be synthesized by reacting 5-chloro-8-quinolinol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been extensively studied for its antitumor properties. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.

properties

Product Name

5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate

Molecular Formula

C17H14ClNO5S

Molecular Weight

379.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3

InChI Key

AJOPHKZEURNISD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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